2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Description
Scientific Research Applications
Antimicrobial and Antitumor Applications
Research focusing on derivatives of phenoxyacetamide, specifically in the context of antimicrobial and antitumor activity, has shown promising results. A study on a series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, revealed that certain compounds exhibited high inhibitory activity against A549 and MCF-7 tumor cell lines, alongside potent antimicrobial activity against gram-negative bacteria (Kaya et al., 2017). This indicates that modifications and functionalizations of the base compound could render it useful in the development of chemotherapeutic agents.
Synthetic Methodologies and Chemical Transformations
The synthesis of complex heterocyclic compounds often involves starting substances with phenoxy or methoxy groups. For example, the construction of the dibenzo[d,f][1,3]oxazepine skeleton from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization demonstrates a method to obtain novel compounds that might include derivatives similar to the compound (Murata et al., 2021). These synthetic pathways are crucial for the development of new molecules with potential biological activity.
Potential for Biological Activity
The structure of the compound suggests potential for biological activity, given the presence of a tetrahydrobenzo[b][1,4]oxazepin ring, which is a feature in molecules with pharmacological properties. Research into similar structures has yielded compounds with significant biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, compounds with oxazepine rings have been studied for their fungicidal activities against phytopathogenic fungi, demonstrating the relevance of such structural motifs in drug discovery (Yang et al., 2017).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)13-28-16-10-9-14(11-15(16)23(3)20(21)25)22-19(24)12-27-18-8-6-5-7-17(18)26-4/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECDEVLGHDLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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